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lipid A (E. coli) -

lipid A (E. coli)

Catalog Number: EVT-1593559
CAS Number:
Molecular Formula: C94H174N2O25P2-4
Molecular Weight: 1794.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipid A(4-) (E. coli) is a lipid A(4-) obtained by deprotonation of the four phosphate OH groups of the lipid A obtained from E. coli; major species at pH 7.3. It is a conjugate base of a lipid A (E. coli).
Overview

Lipid A is a crucial component of the lipopolysaccharide found in the outer membrane of Gram-negative bacteria, including Escherichia coli. It serves as an endotoxin and plays a significant role in eliciting immune responses. Lipid A consists of a disaccharide backbone linked to multiple fatty acid chains and phosphates, which contribute to its biological properties.

Source

Lipid A is primarily sourced from Escherichia coli, a model organism extensively studied for its lipid A biosynthesis pathways. The biosynthesis of lipid A occurs through a series of enzymatic reactions involving various substrates, including uridine diphosphate N-acetylglucosamine and acyl carrier proteins.

Classification

Lipid A is classified as a glycolipid, specifically a type of lipopolysaccharide. Its structure can vary significantly among different bacterial species, affecting its immunogenicity and biological activity.

Synthesis Analysis

Methods

The synthesis of lipid A involves a multi-step enzymatic pathway known as the Raetz pathway. This pathway includes nine key enzymes that catalyze the conversion of substrates into lipid A. The first step is catalyzed by LpxA, which acylates uridine diphosphate N-acetylglucosamine to form UDP-3-O-acyl-N-acetylglucosamine. Subsequent steps involve other enzymes like LpxC, which is crucial for the committed step in lipid A synthesis.

Technical Details

Recent studies have developed quantitative models to describe lipid A biosynthesis in Escherichia coli, highlighting the regulatory mechanisms involved in enzyme activity and substrate availability. These models incorporate parameters from experimental data to predict lipid A production rates and enzyme interactions effectively .

Molecular Structure Analysis

Structure

Lipid A typically consists of a disaccharide backbone (glucosamine units) with multiple acyl chains (usually 12-14 carbon atoms) attached via ester or amide bonds. The structure can be represented as follows:

  • Disaccharide Backbone: Composed of two glucosamine residues.
  • Fatty Acid Chains: Generally six acyl chains, contributing to its hydrophobic properties.
  • Phosphate Groups: Typically two phosphate groups attached to the disaccharide.

Data

The molecular formula for lipid A derived from Escherichia coli can be generalized as CxxHyyNzzOnnPmm, where the exact values depend on the specific variant and modifications present.

Chemical Reactions Analysis

Reactions

The biosynthesis of lipid A involves several key reactions:

  1. Acylation: The initial acylation of uridine diphosphate N-acetylglucosamine by LpxA.
  2. Dephosphorylation: The removal of phosphate groups by LpxH and other enzymes.
  3. Formation of Lipid X: Intermediate formation before final lipid A structure is achieved.

Technical Details

Mechanism of Action

Process

Lipid A functions primarily as an endotoxin, triggering immune responses when released into circulation during bacterial infection. It binds to toll-like receptor 4 on immune cells, leading to the activation of signaling pathways that result in cytokine production and inflammation.

Data

Studies show that variations in lipid A structure can significantly affect its potency in inducing immune responses. For instance, modifications in fatty acid length or saturation can alter its efficacy in stimulating cytokine release .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Lipid A is typically found as a solid at room temperature.
  • Solubility: It is insoluble in water but soluble in organic solvents due to its hydrophobic nature.

Chemical Properties

  • Stability: Lipid A is stable under physiological conditions but can be hydrolyzed under extreme pH or temperature conditions.
  • Reactivity: It can undergo various chemical modifications, impacting its biological activity.

Relevant data indicate that structural modifications can lead to significant changes in immunostimulatory potency, with some derivatives showing enhanced effects compared to native forms .

Applications

Scientific Uses

Lipid A has several important applications in scientific research:

  • Vaccine Development: Its immunogenic properties make it a candidate for adjuvant formulations.
  • Antibiotic Targeting: Enzymes involved in lipid A biosynthesis are explored as targets for new antibiotics due to their essential role in bacterial survival.
  • Immunology Studies: Lipid A serves as a model compound for studying immune response mechanisms and toll-like receptor signaling pathways.
Biosynthesis Pathways of Lipid A in *Escherichia coli*

Raetz Pathway Architecture and Enzymatic Cascade

The Raetz pathway (Figure 1) is a conserved nine-step enzymatic cascade responsible for lipid A biosynthesis in E. coli, essential for outer membrane integrity and bacterial viability [1] [2]. This pathway converts water-soluble precursors into the hydrophobic lipid A anchor of lipopolysaccharide (LPS), which comprises ~75% of the outer membrane surface area [1] [7]. The pathway's name honors Christian R. H. Raetz, whose pioneering work deciphered its genetics and biochemistry [2] [5].

Figure 1: Raetz Pathway for Lipid A Biosynthesis

UDP-GlcNAc → (LpxA) → UDP-3-O-acyl-GlcNAc → (LpxC) → UDP-2-N-acyl-3-O-acyl-GlcN  ↓  (LpxD) → UDP-2,3-diacyl-GlcN → (LpxH) → 2,3-diacyl-GlcN-1-P (Lipid X)  ↓  (LpxB) → Lipid IVA → (LpxK) → Tetraacyldisaccharide-1-P → (WaaA) → KDO₂-lipid A  

Substrate Utilization and Precursor Synthesis

The pathway initiates with two cytoplasmic substrates: UDP-N-acetylglucosamine (UDP-GlcNAc) and β-hydroxymyristoyl-acyl carrier protein (β-OH-C14-ACP). UDP-GlcNAc serves dual metabolic roles—as a precursor for peptidoglycan synthesis and lipid A biosynthesis—while β-OH-C14-ACP is also utilized in fatty acid biosynthesis [1]. The first three enzymes (LpxA, LpxC, LpxD) catalyze sequential acylations and deacetylations:

  • LpxA (UDP-GlcNAc acyltransferase): Transfers β-OH-C14 from ACP to UDP-GlcNAc, forming UDP-3-O-(β-OH-C14)-GlcNAc. This reaction has an unfavorable equilibrium (Keq = 0.01), making it readily reversible [1].
  • LpxC (UDP-3-O-acyl-GlcNAc deacetylase): Removes the acetyl group from UDP-3-O-(β-OH-C14)-GlcNAc, committing the molecule to lipid A synthesis. This irreversible step is a key regulatory node [1] [7].
  • LpxD (UDP-3-O-acyl-GlcN acyltransferase): Adds a second β-OH-C14 chain, yielding UDP-2,3-diacyl-GlcN [1].

Table 1: Key Substrates and Precursors in Early Lipid A Biosynthesis

CompoundEnzyme InvolvedMetabolic SourceFunction in Pathway
UDP-GlcNAcLpxAAmino sugar metabolismInitial sugar backbone
β-OH-C14-ACPLpxA, LpxDFatty acid biosynthesisAcyl chain donor
UDP-2,3-diacyl-GlcNLpxHCytoplasmic steps (LpxA/C/D)Substrate for lipid X production
2,3-diacyl-GlcN-1-P (Lipid X)LpxBLpxH-catalyzed hydrolysisDisaccharide assembly precursor

Membrane-Associated Lipid X/Y Conversion Mechanisms [9]

The fourth and fifth steps involve membrane-associated enzymes that convert soluble intermediates into membrane-anchored species:

  • LpxH (UDP-2,3-diacyl-GlcN hydrolase): Cleaves the UDP moiety from UDP-2,3-diacyl-GlcN, releasing 2,3-diacyl-GlcN-1-phosphate (Lipid X). This enzyme associates with the inner membrane's cytoplasmic face [1] [9].
  • LpxB (lipid A disaccharide synthase): Condenses one molecule of UDP-2,3-diacyl-GlcN with Lipid X, forming the characteristic β-(1→6)-linked disaccharide lipid IVA. Structural studies reveal LpxB's active site accommodates both substrates simultaneously, suggesting coordinated substrate channeling with LpxH [1] [9]. Lipid IVA then integrates into the membrane via its acyl chains, transitioning the pathway from soluble to membrane-embedded intermediates.

Role of Key Enzymes in Pathway Regulation

LpxC Degradation Dynamics and Flux Control Coefficients [1]

LpxC is the pathway's primary regulatory node due to its irreversible catalysis and controlled degradation. Key features:

  • Degradation signal: Triggered by accumulation of the disaccharide intermediate (post-LpxB step). This feedback mechanism couples enzyme turnover to pathway flux [1] [7].
  • Proteolytic regulation: The FtsH protease degrades LpxC with a half-life (~13 min) tuned to bacterial growth rates. Slow-growing cells exhibit longer LpxC half-lives [1].
  • Flux control: Computational modeling reveals LpxC's flux control coefficient (FCC) is 0.85 without regulation, confirming its rate-limiting role. However, with regulatory degradation, FCC shifts to downstream enzymes like LpxK (FCC = 0.62) [1].

LpxK Overexpression Effects on Lipid A Production [1]

LpxK (lipid IVA kinase) phosphorylates lipid IVA at the 4′ position, yielding tetraacyldisaccharide-1-phosphate. Experimental findings demonstrate:

  • LpxC stabilization: Overexpressing LpxK reduces lipid IVA accumulation, diminishing the signal for LpxC degradation. This increases LpxC concentration by 2.5-fold [1].
  • Floodgate effect: Despite higher LpxC levels, lipid A production increases only ~20%, indicating bottlenecks downstream of LpxK (e.g., KDO transfer by WaaA) [1]. This positions LpxK as a critical control point under physiological regulation.

Table 2: Flux Control Coefficients of Key Enzymes in Lipid A Biosynthesis

EnzymeFunctionFCC (Unregulated Pathway)FCC (Regulated Pathway)Regulatory Mechanism
LpxCDeacetylase (first committed step)0.850.28FtsH-mediated degradation
LpxKLipid IVA kinase0.050.62Substrate availability (lipid IVA)
WaaAKDO transferase0.020.41Substrate limitation (KDO)

Compartmentalization and Metabolic Channeling

Cytoplasmic vs. Periplasmic Synthesis Stages

Lipid A biosynthesis is spatially segregated:

  • Cytoplasmic steps (LpxA–LpxK): The first six enzymes (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK) operate in the cytoplasm. Soluble intermediates dominate until lipid IVA formation [1] [7].
  • Periplasmic maturation: After LpxK, the glycosyltransferase WaaA (KdtA) attaches two 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) residues to tetraacyldisaccharide-1-phosphate. This occurs at the inner membrane's periplasmic face. Subsequent acylations (e.g., by LpxL, LpxM) occur in the periplasm, completing KDO₂-lipid A assembly [1] [8].

Channeling Between LpxH and LpxB [1]

Evidence suggests metabolic channeling between LpxH and LpxB:

  • Substrate proximity: Lipid X, produced by LpxH, is highly unstable and membrane-associated. Its local concentration near LpxB's active site minimizes diffusion loss [1] [9].
  • Modeling discrepancies: Kinetic models assuming free diffusion of Lipid X underestimate lipid IVA production rates by 40% compared to experimental data. This supports direct transfer (channeling) between enzymes [1].
  • Functional complex hypothesis: LpxH and LpxB may form a transient complex ensuring efficient handoff of Lipid X, though structural evidence remains elusive [1].

Compounds Referenced in Lipid A Biosynthesis

  • UDP-GlcNAc
  • β-OH-C14-ACP
  • UDP-2,3-diacyl-GlcN
  • Lipid X (2,3-diacyl-GlcN-1-P)
  • Lipid IVA
  • Tetraacyldisaccharide-1-phosphate
  • KDO₂-lipid A

This comprehensive analysis underscores the Raetz pathway as an exquisitely regulated nanofactory where enzyme kinetics, compartmentalization, and substrate channeling converge to maintain outer membrane homeostasis—a paradigm for targeting Gram-negative pathogens.

Properties

Product Name

lipid A (E. coli)

IUPAC Name

[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] phosphate

Molecular Formula

C94H174N2O25P2-4

Molecular Weight

1794.3 g/mol

InChI

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/p-4/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1

InChI Key

GZQKNULLWNGMCW-PWQABINMSA-J

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])CO)OCC2C(C(C(C(O2)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

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